molecular formula C7H5N3O2 B1236230 1H-Benzotriazole-7-carboxylic acid CAS No. 62972-61-6

1H-Benzotriazole-7-carboxylic acid

Cat. No. B1236230
CAS RN: 62972-61-6
M. Wt: 163.13 g/mol
InChI Key: KFJDQPJLANOOOB-UHFFFAOYSA-N
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Description

1H-Benzotriazole-7-carboxylic acid is a compound with the molecular formula C7H5N3O2 . It has a molecular weight of 163.13 g/mol . It is also known by other names such as 2H-benzotriazole-4-carboxylic acid and Benzotriazole-4-carboxylic acid .


Molecular Structure Analysis

The InChI representation of 1H-Benzotriazole-7-carboxylic acid is InChI=1S/C7H5N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10) . Its canonical SMILES representation is C1=CC2=NNN=C2C(=C1)C(=O)O .


Physical And Chemical Properties Analysis

1H-Benzotriazole-7-carboxylic acid has a molecular weight of 163.13 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its exact mass is 163.038176411 g/mol .

Scientific Research Applications

Corrosion Inhibition

1H-Benzotriazole-7-carboxylic acid: is widely used as a corrosion inhibitor, particularly for copper and its alloys . It forms a protective layer on the metal surface, preventing oxidation and subsequent corrosion. This application is crucial in industries where metals are exposed to corrosive environments, such as in plumbing, marine engineering, and electronics.

Synthetic Auxiliary

In organic chemistry, 1H-Benzotriazole-7-carboxylic acid serves as a synthetic auxiliary . It facilitates the synthesis of various organic derivatives through its ability to act as a nucleophile or an electrophile in different chemical reactions. This versatility makes it a valuable tool for constructing complex molecular architectures.

Drug Precursor

The compound is also utilized as a precursor in pharmaceutical research . Its structural motif is found in a number of drug molecules, and it can be used to synthesize new medicinal compounds with potential therapeutic applications. Its role in drug design and discovery is significant due to its ability to easily form bonds with various functional groups.

Environmental Relevance

1H-Benzotriazole-7-carboxylic acid: is a subject of environmental studies due to its presence as a micropollutant . Research is focused on understanding its behavior in the environment, its potential effects on ecosystems, and methods for its removal from water sources.

Mannich Reaction

This compound is involved in the Mannich reaction, which is a method for forming β-aminocarbonyl compounds . These compounds are important intermediates in the synthesis of various natural products and pharmaceuticals. The Mannich reaction is a key transformation in the field of organic synthesis.

Coordination Chemistry

In coordination chemistry, 1H-Benzotriazole-7-carboxylic acid can form stable complexes with metals . This property is exploited in various applications, including catalysis and the development of new materials. The ability to form complexes with metals also underlies its use as a corrosion inhibitor.

Future Directions

Benzotriazole derivatives have been found to be biologically active and have been widely used in biomedical research . They have versatile biological properties and have been used in a variety of applications such as antimicrobial, antiparasitic, and even antitumor, choleretic, cholesterol-lowering agents . Future research may continue to explore these properties and find new applications for these compounds.

Mechanism of Action

Target of Action

1H-Benzotriazole-7-carboxylic acid, also known as Benzotriazole-4-carboxylic acid, is a heterocyclic compound Benzotriazole derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their functional groups .

Mode of Action

Benzotriazole is known to act as a proton activator, which can activate and abstract the attached α-proton by stabilizing the resultant anion, thus allowing reaction with a variety of electrophiles . It can also bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form stable coordination compounds on surfaces, such as copper, and behave as a corrosion inhibitor .

Biochemical Pathways

Benzotriazole derivatives have been implicated in various biochemical processes, depending on their functional groups .

Pharmacokinetics

The physicochemical properties of benzotriazole, such as its weak acidity (pka = 82) and low basicity (pKa < 0), may influence its bioavailability .

Result of Action

Benzotriazole and its derivatives are known to exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, depending on their functional groups .

Action Environment

The action of 1H-Benzotriazole-7-carboxylic acid can be influenced by various environmental factors. Hence, it is only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . These properties may influence the compound’s action, efficacy, and stability in different environments.

properties

IUPAC Name

2H-benzotriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)4-2-1-3-5-6(4)9-10-8-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJDQPJLANOOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212177
Record name 1H-benzotriazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62972-61-6
Record name 1H-Benzotriazole-7-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062972616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-benzotriazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazole-7-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key chemical transformations explored in these studies involving benzotriazole-4-carboxylic acid derivatives?

A1: Both studies focus on exploring the reactivity of substituted benzotriazole-4-carboxylic acid derivatives. Specifically:

  • Diazotization: The first paper [] investigates the diazotization of 6-amino-2-phenyl-7-chloro-2H-benzotriazole-4-carboxylic acid. This process converts the amino group (-NH2) into a diazonium group (-N2+), a highly reactive functional group useful for further transformations.
  • Nucleophilic Substitution: Both studies [, ] explore subsequent reactions of these diazonium salts with various nucleophiles. This allows for the introduction of different substituents on the benzotriazole ring, leading to a diverse range of derivatives.

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